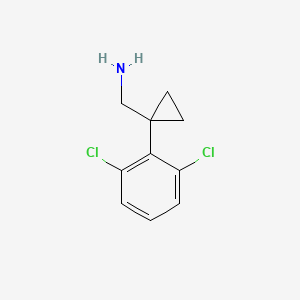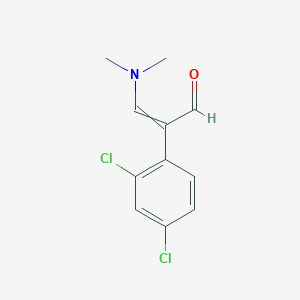![molecular formula C14H12N2OS B11739278 3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile is a compound that features a combination of a methoxyphenyl group, an amino group, a thiophene ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile typically involves the condensation of 4-methoxyaniline with a thiophene-containing aldehyde or ketone, followed by the introduction of a nitrile group. Common synthetic methods include:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound.
Nitrile Introduction: The nitrile group can be introduced through various methods, such as the reaction of the intermediate with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines.
Aplicaciones Científicas De Investigación
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and thiophene moieties contribute to its potential as a versatile pharmacophore and material science component .
Propiedades
Fórmula molecular |
C14H12N2OS |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
3-(4-methoxyanilino)-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H12N2OS/c1-17-13-6-4-12(5-7-13)16-10-11(9-15)14-3-2-8-18-14/h2-8,10,16H,1H3 |
Clave InChI |
OVYDXMPELIXVLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)

![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
amine](/img/structure/B11739236.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739239.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11739261.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739277.png)
![4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11739284.png)
![2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11739285.png)
